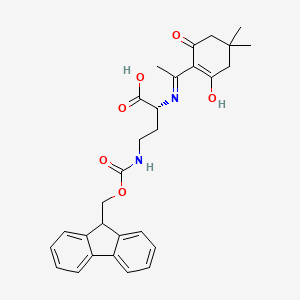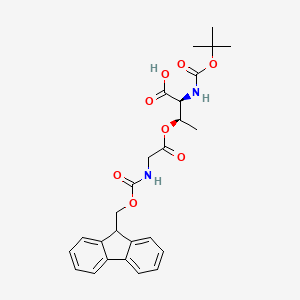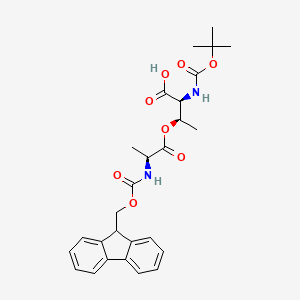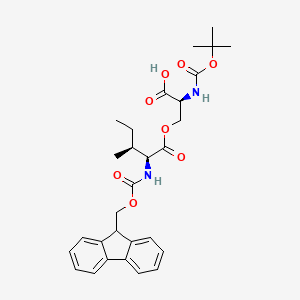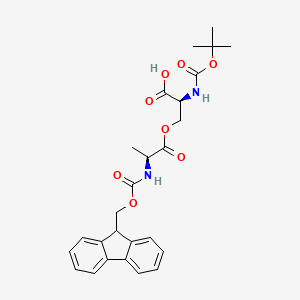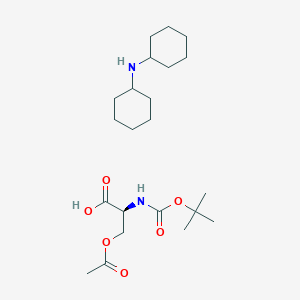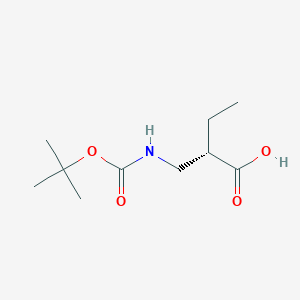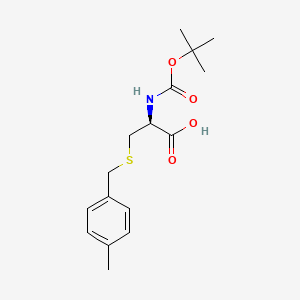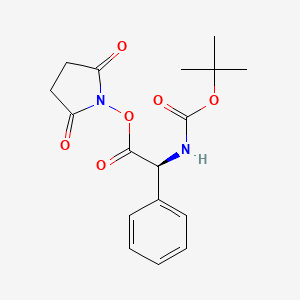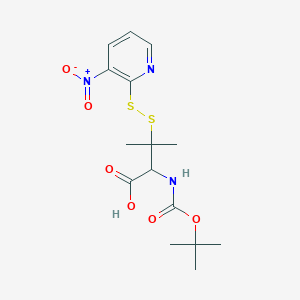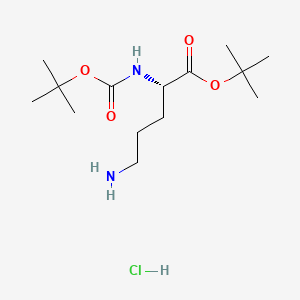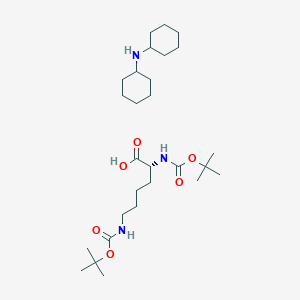
Boc-D-Lys(Boc)-OH DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-D-Lys(Boc)-OH DCHA” is a derivative of the amino acid lysine, which has been modified with tert-butyloxycarbonyl (Boc) protecting groups1. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Synthesis Analysis
The synthesis of “Boc-D-Lys(Boc)-OH DCHA” involves the use of oxalyl chloride for the selective deprotection of the N-Boc group2. This method is mild and can be applied to a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates2.
Molecular Structure Analysis
The molecular structure of “Boc-D-Lys(Boc)-OH DCHA” is complex due to the presence of the Boc protecting groups1. Further analysis would require more specific information or advanced analytical techniques.
Chemical Reactions Analysis
“Boc-D-Lys(Boc)-OH DCHA” can undergo a variety of chemical reactions, particularly those related to peptide synthesis2. For example, it can be used as a substrate in the assaying of histone deacetylase (HDAC) 4, 5, and 7 activity in a protease-coupled assay3.
Physical And Chemical Properties Analysis
“Boc-D-Lys(Boc)-OH DCHA” is a solid compound with a molecular weight of 296.794. It is soluble in DMSO and should be stored under inert gas at 2-8°C4.Applications De Recherche Scientifique
Polypeptide Synthesis and Structural Analysis
Boc-D-Lys(Boc)-OH DCHA is significant in the synthesis and structural characterization of polypeptides. A study demonstrated its use in the synthesis of polypeptides like Fmoc-L-Lys(Boc)-Gly-OH, where lysine and glycine were used as raw materials. The method employed aimed to simplify and improve the synthetic process, which typically involves expensive materials, low yield, and purification difficulties. The resulting polypeptide's structure was confirmed by IR and MS spectra, contributing to the experimental basis and theoretical reference for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Peptide Synthesis and Reactivity Studies
Boc-D-Lys(Boc)-OH DCHA is also used in peptide synthesis and studying the reactivity of peptide fragments. A research study focused on the fragment condensation on soluble polymer support using various coupling reagents and observed efficient coupling yields of a peptide fragment to the amino free terminal of a polymer-supported molecule (M. Narita, 1978).
Redox Derivatives and Molecular Electronic Devices
The synthesis of redox derivatives of lysine and related peptides containing chromophores like phenothiazine or tris(2,2'-bipyridine)ruthenium(II) has been achieved using Boc-D-Lys(Boc)-OH DCHA. These synthesized derivatives have applications in engineering light-harvesting proteins, photovoltaic cells, and other molecular electronic devices due to their electrochemical properties (B. Peek et al., 2009).
Anti-Apoptotic Protein Suppression and Cancer Therapy
Boc-D-Lys(Boc)-OH DCHA was studied for its interaction with anti-apoptotic proteins. The research found that the molecule had more binding affinity with certain proteins, suggesting its potential as an inhibitor of anti-apoptotic proteins and a novel molecule for chemotherapy (E. B. Şaş et al., 2020).
Synthesis of DTPA-Containing Peptides
Boc-D-Lys(Boc)-OH DCHA is employed in the synthesis of N(alpha)-Boc-N(epsilon)-tetrabenzyl-DTPA-L-lysine and N(alpha)-Fmoc-N(epsilon)-tetra-t-butyl-DTPA-L-lysine, which are building blocks for the solid-phase synthesis of DTPA-containing peptides. These peptides find applications in chelating metal ions to peptides, which is crucial in various medical and research applications (J. Davies & Loai Al-Jamri, 2002).
Safety And Hazards
As with all chemicals, “Boc-D-Lys(Boc)-OH DCHA” should be handled with care. It is recommended to use personal protective equipment, such as eyeshields and gloves, when handling this compound5.
Orientations Futures
The future directions for “Boc-D-Lys(Boc)-OH DCHA” are likely to be influenced by advances in peptide synthesis and the development of new protecting group strategies. As our understanding of these areas improves, it is likely that new applications for this compound will be discovered.
Please note that this analysis is based on the information available and may not cover all aspects of “Boc-D-Lys(Boc)-OH DCHA”. For a more comprehensive understanding, further research and analysis would be required.
Propriétés
IUPAC Name |
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHJTYAMCGERD-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Lys(Boc)-OH DCHA | |
CAS RN |
204190-67-0 |
Source


|
| Record name | D-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204190-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




